3-bromo-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine
Description
3-Bromo-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a heterocyclic compound featuring a pyrazolo[3,4-d]pyrimidine core substituted with a bromine atom at position 3 and a methyl group at position 1. Its molecular formula is C₆H₆BrN₅ (molar mass: 229.03 g/mol), with a melting point of 200–205°C and solubility in polar organic solvents like methanol and dimethyl sulfoxide . Discrepancies in reported molecular formulas (e.g., C₅H₄BrN₅ vs. This compound serves primarily as a synthetic intermediate for pharmaceuticals, agrochemicals, and dyes, leveraging its bromine atom for cross-coupling reactions (e.g., Suzuki-Miyaura) to introduce diverse functional groups .
Properties
IUPAC Name |
3-bromo-1-methylpyrazolo[3,4-d]pyrimidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BrN5/c1-12-6-3(4(7)11-12)5(8)9-2-10-6/h2H,1H3,(H2,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHFYKLULHRGVSL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=NC=NC(=C2C(=N1)Br)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BrN5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701216598 | |
| Record name | 3-Bromo-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701216598 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
83255-87-2 | |
| Record name | 3-Bromo-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=83255-87-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | 3-Bromo-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701216598 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-bromo-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine | |
| Source | European Chemicals Agency (ECHA) | |
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Preparation Methods
Detailed Synthetic Routes
3.1. Cyclization of 3-amino-1-methyl-1H-pyrazole-4-carboxamide
A widely adopted laboratory method involves the cyclization of 3-amino-1-methyl-1H-pyrazole-4-carboxamide with bromine in the presence of a suitable base. The reaction is typically performed in a polar aprotic solvent such as dimethylformamide (DMF) at elevated temperatures to facilitate ring closure and bromination.
- Synthesis of 3-amino-1-methyl-1H-pyrazole-4-carboxamide.
- Cyclization and bromination in DMF with bromine and base.
- Isolation and purification of the target compound.
3.2. Multicomponent Microwave-Assisted Synthesis
Recent advances highlight the use of microwave-assisted, one-pot, three-component reactions to construct pyrazolo[3,4-d]pyrimidine derivatives. For related compounds, methyl 5-aminopyrazole-4-carboxylates, trimethyl orthoformate, and primary amines are combined under microwave irradiation, affording high yields and selectivity. While this method is primarily reported for 3,5-disubstituted pyrazolo[3,4-d]pyrimidin-4-ones, it illustrates the efficiency of microwave-assisted cyclizations for this scaffold.
3.3. Alternative Cyclization Approaches
Other literature describes the cyclization of 5-amino-1-methylpyrazole-4-nitrile to the corresponding amide, followed by ring closure in the presence of formamide, formic acid, or triethyl orthoformate. These methods offer flexibility in introducing various substituents, although selectivity and functional group tolerance may vary.
Comparative Data Table
Notes and Considerations
- Purification: Product isolation is typically achieved by filtration, recrystallization, or chromatography, depending on the method and scale.
- Safety: Bromination steps require careful handling due to the reactivity and toxicity of bromine.
- Environmental Impact: Microwave-assisted syntheses offer greener alternatives by reducing energy consumption and solvent use.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides. Conditions typically involve the use of a base and a suitable solvent such as DMF or acetonitrile.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride are used under controlled conditions.
Cyclization Reactions: Cyclization often requires specific catalysts and elevated temperatures.
Major Products Formed
The major products formed from these reactions include substituted derivatives, oxidized or reduced forms, and more complex heterocyclic compounds, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Anticancer Activity
The pyrazolo[3,4-d]pyrimidine scaffold, to which 3-bromo-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine belongs, has been extensively studied for its anticancer properties. Research indicates that compounds within this class exhibit significant cytotoxicity against various cancer cell lines, including neuroblastoma, glioblastoma, and prostate cancer.
- Mechanism of Action : The anticancer effects are primarily attributed to the inhibition of tyrosine kinases such as c-Src and Bcr-Abl, which are critical in cancer cell proliferation and survival. For instance, studies have shown that derivatives of this compound can induce a tumor volume reduction greater than 50% in xenograft mouse models of neuroblastoma .
Targeting Kinase Inhibition
The compound has been identified as a potential inhibitor of specific kinases involved in cancer progression. The design of new derivatives aims to enhance selectivity and potency against these targets, making them viable candidates for further development as anticancer agents .
Development of Drug Delivery Systems
Recent advancements have focused on improving the solubility and bioavailability of pyrazolo[3,4-d]pyrimidine derivatives through innovative drug delivery systems:
- Nanoparticles and Liposomes : Research has demonstrated the successful encapsulation of pyrazolo[3,4-d]pyrimidines in albumin nanoparticles and liposomes. These systems have shown improved pharmacokinetic profiles and enhanced anticancer activity against human neuroblastoma cell lines .
Broader Therapeutic Potential
Beyond oncology, the pyrazolo[3,4-d]pyrimidine framework is being explored for various therapeutic applications:
Antimicrobial Activity
Compounds derived from this scaffold have demonstrated antimicrobial properties, indicating potential applications in treating bacterial infections .
Anti-inflammatory Properties
Research suggests that pyrazolo[3,4-d]pyrimidines may also possess anti-inflammatory effects, which could be beneficial in treating inflammatory diseases .
Neuroprotective Effects
Emerging studies indicate that these compounds may have neuroprotective properties, making them candidates for further investigation in neurodegenerative diseases such as Alzheimer's .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 3-bromo-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes and proteins. For example, it has been shown to inhibit cyclin-dependent kinase 2 (CDK2), which plays a crucial role in cell cycle regulation. By binding to the active site of CDK2, the compound prevents the phosphorylation of target proteins, leading to cell cycle arrest and apoptosis in cancer cells .
Comparison with Similar Compounds
Key Structural Analogs
Substituent Effects on Activity and Selectivity
- Position 3 (Halogens vs. Alkynyl Groups): Bromine (3-Br) and iodine (3-I) at position 3 enhance electrophilicity for nucleophilic substitution or cross-coupling, making these derivatives versatile intermediates . In contrast, 3-(phenylethynyl) groups improve hydrophobic interactions with ATP-binding pockets in kinases (e.g., Src), leading to nanomolar IC₅₀ values in triple-negative breast cancer (TNBC) models . Example: 3-(Phenylethynyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine derivatives achieve IC₅₀ values of 9.8–10.2 nM against Src kinase due to π-π stacking and van der Waals interactions .
- Position 1 (Methyl vs. Bulky Groups): A methyl group at position 1 (as in the target compound) modestly impacts steric hindrance, favoring metabolic stability but limiting direct target engagement. Bulkier substituents (e.g., phenoxypyridin-3-yl in BTK inhibitors) enhance selectivity by occupying hydrophobic regions adjacent to kinase active sites . Example: 1-Isopropyl derivatives (e.g., compound 7a in RET kinase studies) exhibit improved inhibitory potency (IC₅₀ < 100 nM) compared to smaller alkyl groups .
Physicochemical and Pharmacokinetic Properties
- Key Insight: Bromine and iodine substituents increase molecular weight and hydrophobicity, reducing aqueous solubility but improving membrane permeability. The phenylethynyl group’s high logP (>3) enhances blood-brain barrier penetration but may limit oral bioavailability .
Biological Activity
3-Bromo-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a compound that belongs to the pyrazolo[3,4-d]pyrimidine class, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its potential as an inhibitor of various targets, particularly in cancer therapy and antiviral applications.
- Molecular Formula : CHBrN
- Molecular Weight : 228.05 g/mol
- CAS Number : 83255-87-2
- Structure : The compound features a bromine atom at the 3-position and a methyl group at the 1-position of the pyrazolo[3,4-d]pyrimidine core.
1. Anticancer Properties
Recent studies have highlighted the potential of pyrazolo[3,4-d]pyrimidine derivatives as effective epidermal growth factor receptor inhibitors (EGFRIs). The compound has shown promising anti-proliferative activities against various cancer cell lines:
- In Vitro Studies : In one study, derivatives of pyrazolo[3,4-d]pyrimidine were synthesized and tested against A549 (lung cancer) and HCT-116 (colon cancer) cell lines. Notably, compound 12b (closely related to 3-bromo-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine) exhibited IC values of 8.21 µM and 19.56 µM against A549 and HCT-116 cells respectively. It also demonstrated significant kinase inhibitory activity against wild-type EGFR with an IC value of 0.016 µM and against the mutant EGFR T790M with an IC of 0.236 µM .
The mechanism by which these compounds exert their anticancer effects includes:
- Cell Cycle Arrest : Flow cytometric analyses indicated that compounds could induce apoptosis and arrest the cell cycle at the S and G2/M phases.
- BAX/Bcl-2 Ratio : An increase in the BAX/Bcl-2 ratio was observed, suggesting enhanced apoptotic signaling .
3. Antiviral Activity
The pyrazolo[3,4-d]pyrimidine scaffold has also been explored for antiviral applications:
- Zika Virus Inhibition : Research indicates that derivatives based on this scaffold exhibit low micromolar antiviral activity against Zika virus (ZIKV), with compounds displaying EC values around 5.1 µM and CC values indicating acceptable cytotoxicity profiles .
Case Study 1: EGFR Inhibition
A study focused on synthesizing new derivatives showed that certain modifications to the pyrazolo[3,4-d]pyrimidine structure significantly enhanced their inhibitory potency against EGFR. The study concluded that these compounds could serve as leads for developing new anticancer therapies targeting EGFR .
Case Study 2: Antiviral Activity Against ZIKV
In another investigation, researchers synthesized a series of pyrazolo[3,4-d]pyrimidines to evaluate their antiviral properties. The findings revealed that specific substitutions on the core structure led to improved antiviral efficacy while maintaining low cytotoxicity levels .
Summary Table of Biological Activities
| Activity Type | Target | IC Values | Notes |
|---|---|---|---|
| Anticancer | A549 Cell Line | 8.21 µM | Induces apoptosis |
| Anticancer | HCT-116 Cell Line | 19.56 µM | Cell cycle arrest |
| EGFR Inhibition | Wild-Type EGFR | 0.016 µM | Potent inhibitor |
| EGFR Inhibition | Mutant EGFR (T790M) | 0.236 µM | Significant activity |
| Antiviral | Zika Virus | EC: ~5.1 µM | Low cytotoxicity |
Q & A
Basic Question: What are the common synthetic routes for preparing 3-bromo-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine?
Answer:
The synthesis typically involves multi-step reactions starting from pyrazolo[3,4-d]pyrimidine scaffolds. Key steps include:
- Halogenation : Bromination at the 3-position using brominating agents (e.g., NBS or Br₂) under controlled conditions .
- N-Methylation : Reaction of intermediates with methylating agents (e.g., methyl iodide) in aprotic solvents like acetonitrile or DMF, often requiring base catalysis (e.g., K₂CO₃) to facilitate substitution .
- Purification : Recrystallization from solvents like acetonitrile or ethyl acetate to achieve high purity (>95% by HPLC) .
For example, describes bromination of pyrazolo[4,3-b]pyridine precursors using HBr and subsequent methylation with Boc-protecting groups, yielding 88% purity after column chromatography.
Basic Question: How is 3-bromo-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine characterized spectroscopically?
Answer:
Characterization relies on:
- ¹H/¹³C NMR : Key signals include the methyl group (δ ~3.3 ppm in ¹H NMR) and aromatic protons (δ 7.5–8.5 ppm). The bromine atom induces deshielding in adjacent carbons .
- IR Spectroscopy : NH stretching (~3400 cm⁻¹) and C-Br vibrations (~600 cm⁻¹) confirm functional groups .
- Mass Spectrometry : Molecular ion peaks (e.g., [M+H]⁺) validate the molecular formula (C₇H₇BrN₅) .
Advanced Question: How can researchers optimize the selectivity of 3-bromo-1-methyl derivatives as kinase inhibitors?
Answer:
Optimization strategies include:
- Hydrophobic Side Chain Modification : Introducing extended hydrophobic groups (e.g., aryl/alkyl urea) improves binding to kinase ATP pockets. highlights compound 7a , which showed RET kinase selectivity via a phenyl-ethynyl side chain .
- Molecular Docking : Computational modeling identifies steric clashes with non-target kinases. For example, bulky substituents at the 3-position avoid interactions with Src-family kinases, enhancing selectivity .
- In Vitro Screening : Panel testing across kinases (e.g., RET, Src, MAPK) at varying concentrations (IC₅₀ = 0.003–0.032 µM) quantifies selectivity .
Advanced Question: How to resolve contradictions in structure-activity relationship (SAR) data for pyrazolo[3,4-d]pyrimidine analogs?
Answer:
Contradictions arise from divergent biological assays or substituent effects. Mitigation involves:
- Systematic SAR Studies : Varying substituents at the 1- and 3-positions while maintaining the bromine moiety. demonstrates that cyclohexyl groups at the 1-position enhance solubility without compromising activity .
- Mechanistic Profiling : Differentiating ATP-competitive vs. allosteric inhibition modes via enzymatic assays (e.g., ADP-Glo™ kinase assays) .
- Meta-Analysis : Cross-referencing data from multiple studies (e.g., vs. 8) to identify consensus trends, such as the critical role of the 4-amine group in purine antagonism .
Advanced Question: What experimental designs are recommended for assessing anti-cancer activity in triple-negative breast cancer (TNBC) models?
Answer:
Key steps include:
- In Vitro Models : Use TNBC cell lines (e.g., MDA-MB-231) for proliferation assays (IC₅₀ determination) and Western blotting to monitor RET/ERK phosphorylation .
- In Vivo Efficacy : Xenograft models with daily oral dosing (e.g., 10–50 mg/kg) and tumor volume monitoring over 21 days .
- Toxicity Screening : Compare therapeutic indices (LD₅₀ vs. IC₅₀) in healthy cell lines (e.g., HEK293) and organoid models .
Basic Question: What solvents and reaction conditions are optimal for synthesizing pyrazolo[3,4-d]pyrimidine derivatives?
Answer:
- Solvents : Dry acetonitrile or dichloromethane for alkylation; DMF for coupling reactions .
- Catalysts : Pd₂(dba)₃/XPhos for Buchwald-Hartwig aminations (e.g., ) and TFA for cyclocondensation .
- Temperature : Reflux (110°C) for cyclization; room temperature for Boc-deprotection .
Advanced Question: How can molecular docking guide the design of 3-bromo-1-methyl analogs targeting CDPK1?
Answer:
- Target Selection : Use crystal structures of calcium-dependent protein kinase 1 (CDPK1) for docking (e.g., PDB: 3KU2) .
- Binding Pose Analysis : Focus on hydrogen bonds between the 4-amine and kinase hinge region (e.g., Glu154 in TgCDPK1) .
- Scoring Functions : Prioritize compounds with docking scores ≤−8.0 kcal/mol and low RMSD values (<2.0 Å) relative to co-crystallized ligands .
Advanced Question: What methodologies validate the metabolic stability of 3-bromo-1-methyl derivatives?
Answer:
- Microsomal Assays : Incubate compounds with liver microsomes (human/rat) and quantify parent compound degradation via LC-MS/MS over 60 minutes .
- CYP450 Inhibition Screening : Test against CYP3A4/2D6 isoforms to assess drug-drug interaction risks .
- Pharmacokinetic Profiling : Measure AUC, Cmax, and t½ in rodent models after oral/intravenous administration .
Basic Question: How to troubleshoot low yields in the final recrystallization step?
Answer:
- Solvent Selection : Use solvent pairs (e.g., DCM/hexane) for gradient recrystallization .
- Impurity Profiling : Identify by-products via TLC or HPLC and adjust reaction stoichiometry (e.g., excess methyl iodide for complete N-methylation) .
- Temperature Control : Slow cooling (0.5°C/min) promotes crystal nucleation .
Advanced Question: How to address discrepancies in biological activity between in vitro and in vivo models?
Answer:
- Bioavailability Optimization : Formulate compounds with PEG-400 or cyclodextrins to enhance solubility .
- Metabolite Identification : Use HR-MS to detect active metabolites (e.g., hydroxylated derivatives) that may contribute to in vivo efficacy .
- Dose Escalation Studies : Correlate plasma concentrations (Cmax) with tumor regression rates to refine dosing regimens .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
